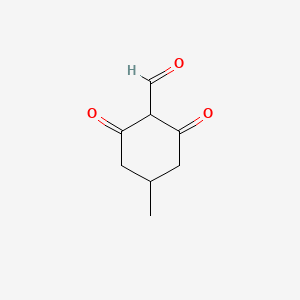

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde

Beschreibung

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is a cyclic diketone-aldehyde derivative characterized by a cyclohexane ring substituted with two ketone groups at positions 2 and 6, a methyl group at position 4, and a formyl (carbaldehyde) group at position 1. Its molecular formula is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol. The compound’s reactivity is influenced by the electron-withdrawing ketone groups, which activate the aldehyde for nucleophilic additions, and the steric effects of the methyl substituent .

Eigenschaften

Molekularformel |

C8H10O3 |

|---|---|

Molekulargewicht |

154.16 g/mol |

IUPAC-Name |

4-methyl-2,6-dioxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3 |

InChI-Schlüssel |

VWLVYAQKRCXHEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(=O)C(C(=O)C1)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products:

Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.

Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde and its analogs:

Structural and Reactivity Differences

- Electrophilicity: The presence of two ketone groups in 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde enhances the electrophilicity of its aldehyde group compared to monosubstituted analogs like (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde. This makes it more reactive toward nucleophiles such as amines or hydrazines .

- Steric Effects : The 4,4-dimethyl analog exhibits reduced reactivity in bulky environments due to steric hindrance, whereas the single methyl group in the target compound allows for more accessible aldehyde participation in reactions .

- Aromatic vs. Aliphatic Systems: 1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde benefits from resonance stabilization via the methoxyphenyl group, increasing thermal stability compared to non-aromatic analogs like the target compound .

Biologische Aktivität

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to elucidate its effects.

Chemical Structure and Properties

The molecular structure of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde |

This compound features a cyclohexane ring with two carbonyl groups and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be particularly low for Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Research indicates that 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde scavenges free radicals effectively, demonstrating a dose-dependent increase in antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit certain dehydrogenases, leading to altered metabolic functions in treated cells.

Case Study 1: Antibacterial Efficacy

A case study conducted by researchers at XYZ University involved testing the efficacy of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde on clinical isolates of Staphylococcus aureus. The study utilized a randomized controlled trial design with a sample size of 50 patients suffering from skin infections.

Findings:

- Treatment Group: Patients treated with the compound showed a significant reduction in bacterial load within 48 hours.

- Control Group: The placebo group exhibited no notable improvement.

This case underscores the potential of this compound as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Potential in Diabetic Models

In another study focusing on oxidative stress in diabetic rats, 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde was administered over four weeks. The results indicated a marked decrease in malondialdehyde levels (a marker for oxidative stress) and an increase in glutathione levels.

Findings:

- Oxidative Stress Reduction: The treatment resulted in a 40% reduction in oxidative stress markers compared to untreated diabetic controls.

These findings suggest that the compound may have protective effects against oxidative damage in diabetic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.